molecular formula C16H16N4O2 B2872876 9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 367907-17-3

9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B2872876
CAS No.: 367907-17-3
M. Wt: 296.33
InChI Key: UJLJTWNGARYXTI-UHFFFAOYSA-N
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Description

9-(4-Methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a tricyclic heterocyclic compound featuring a fused triazole-quinazolinone scaffold. The 4-methoxyphenyl substituent at the 9-position distinguishes it from other derivatives, influencing both physicochemical properties and biological activity. Synthesized via multicomponent reactions (MCRs), this compound is typically formed by condensing 4-methoxybenzaldehyde, cyclohexane-1,3-dione, and 3-amino-1,2,4-triazole under catalytic conditions .

Properties

IUPAC Name

9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-22-11-7-5-10(6-8-11)15-14-12(3-2-4-13(14)21)19-16-17-9-18-20(15)16/h5-9,15H,2-4H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLJTWNGARYXTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=NC=NN24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The compound’s interaction with its targets results in the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. This suggests that the compound may exert its effects by modulating the activity of these proteins, thereby influencing cellular signaling pathways.

Biological Activity

9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C16H16N4O2C_{16}H_{16}N_{4}O_{2} with a molecular weight of approximately 296.33 g/mol. It features a fused triazole and quinazoline ring system with a methoxy-substituted phenyl group. This unique structure contributes to its diverse biological activities.

Biological Activities

Research indicates that compounds in the triazoloquinazoline class exhibit a range of biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Antimicrobial Properties : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria as well as fungi.
  • Antiviral Effects : Preliminary data suggest efficacy against viral pathogens, including SARS-CoV-2.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell proliferation in cancer cell lines
AntimicrobialEffective against multiple bacterial strains
AntiviralPotential activity against SARS-CoV-2

The biological activities of this compound are believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It has been identified as a selective agonist for certain receptors (e.g., RXFP4), influencing downstream signaling cascades such as ERK1/2 phosphorylation and calcium mobilization .
  • Cell Cycle Arrest : The compound can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of various derivatives of triazoloquinazolines. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM.

Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed that it inhibited bacterial growth with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

Scientific Research Applications

Based on the search results, here's what is known about the applications of the chemical compound "9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one":

Basic Information

  • Chemical Names and Identifiers This compound is also known as 9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one . It has the CAS number 421586-23-4 .
  • Molecular Formula and Weight The molecular formula is C18H20N4O2 and the molecular weight is 324.38 .

Potential Research Applications

  • The search results indicate that 9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex heterocyclic compound that has garnered attention for its potential as a research compound.
  • Related compounds, such as pyrazole, pyrimidine, and thiazole derivatives, have demonstrated anticancer properties and activity as CDK2 and CDK4/6 inhibitors .
  • One study details the synthesis of pyrazolo-pyrimidine analogs and their antitumor activities, with some derivatives showing potent inhibitory activity against CDK2/cyclin E and antiproliferative effects against MCF-7 and K-562 cancer lines .
  • Another study synthesized thiazole-hydrazine derivatives with potential as CDK2 inhibitors . One compound in the series was more potent than the roscovitine positive control against this target .
  • Pteridin-7(8H)-one derivatives have been synthesized and identified as CDK4/6 inhibitors, showing anticancer activities against various cancer cell lines .

Table of Related Compounds and Their Activities

Compound SeriesActivity
Pyrazolo-pyrimidineSome derivatives showed potent inhibitory activity against CDK2/cyclin E and antiproliferative effects against MCF-7 and K-562 cancer lines .
Pyrazolo-pyridineShowed anticancer effects on MCF-7, Hela, and HCT116 cancer cell lines .
Thiazole-hydrazinePotential as CDK2 inhibitors .
Thiazolidinone analogsDemonstrated strong inhibitory activity against CDK2 and EGFR .
Pyrrolo-pyrimidinesShowed in vitro inhibitory activity against CDK4/6, as well as anti-proliferative effects on T47D and A549 cancer cell lines .
Thieno-pyrimidin-hydrazonesShowed inhibitory activity against CDK4/D and induced cell cycle arrest at the G1 to S phase transition .
Pteridin-7(8H)-oneSignificant CDK4/6 inhibitors with anticancer activities against a panel of cancer cell lines, including HCT116, MDA-MB-231, HeLa, and HT-29 cells .

Chemical Reactions Analysis

Functional Group Reactivity

The molecule exhibits reactivity at three primary sites:

Table 2: Reactive Sites and Potential Transformations

SiteFunctional GroupPossible ReactionsExample Derivatives
1Triazole ring (N1, N2)Alkylation, coordination with metal ionsMetal complexes (e.g., Co³⁺)
24-Methoxyphenyl substituentDemethylation, halogenation4-Hydroxyphenyl analogs
3Quinazolinone core (C=O)Reduction to tetrahydroquinazoline1,2,3,4-Tetrahydro derivatives

Notes:

  • Triazole Reactivity : The triazole ring can undergo Smiles rearrangement under basic conditions to form angular regioisomers .

  • Quinazolinone Reduction : Sodium borohydride selectively reduces the C=O group to C–OH without disrupting the triazole ring .

Pharmacologically Relevant Derivatives

Structural modifications have been explored to enhance bioactivity:

Table 3: Antiproliferative Derivatives (IC₅₀ Values)

DerivativeModificationCancer Cell Line (GI₅₀, μM)Reference
4c p-Nitrophenyl substituent30–50% inhibition at 30 μM
5h 3,4,5-Trimethoxyphenyl>30% inhibition (3 cell lines)

Mechanistic studies suggest that π-stacking interactions between the triazole ring and biological targets enhance binding .

Stability and Degradation

  • Acid Hydrolysis : Boiling with HCl generates ammonia and formic acid .

  • Oxidation : KMnO₄ oxidizes the quinazolinone core to 3,4-dihydro-4-oxo derivatives .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency : The 4-methoxyphenyl derivative achieves higher yields (85–90%) with NGPU catalysis compared to chlorophenyl or nitrophenyl analogues, likely due to the methoxy group’s electron-donating nature enhancing reactivity .

Pharmacological Activity Comparison

The triazoloquinazolinone core exhibits RXFP4 agonist activity, with substituents modulating selectivity and potency:

Key Observations :

  • The 4-methoxyphenyl derivative demonstrates moderate RXFP4 potency (EC50 120 nM) but high selectivity (>10-fold over RXFP3), outperforming 4-fluorophenyl and 4-hydroxyphenyl analogues .
  • Electron-withdrawing groups (e.g., 2-chloro) enhance potency but reduce selectivity, suggesting a balance between electronic effects and steric hindrance .

Structural and Spectral Characterization

The methoxy group’s influence is evident in spectral

  • IR Spectroscopy : The C-O-C stretch at ~1266 cm⁻¹ (vs. ~1357 cm⁻¹ for nitro groups) confirms methoxy presence .
  • NMR Data : The 4-methoxyphenyl proton signals (δ 6.82–7.10 ppm) are upfield compared to electron-deficient substituents (e.g., δ 7.73 ppm for 2-nitrophenyl ), reflecting reduced aromatic deshielding .

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